molecular formula C27H21F3N2O5 B2597677 4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE CAS No. 380475-04-7

4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE

Cat. No.: B2597677
CAS No.: 380475-04-7
M. Wt: 510.469
InChI Key: QHSRPVFKMGOMGF-UHFFFAOYSA-N
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Description

This compound is a structurally complex organic molecule featuring a conjugated enone system, a trifluoromethyl-substituted aniline moiety, and ester linkages to substituted phenyl groups. Structural analogs in patent applications (e.g., EP 4 374 877 A2) highlight its likely role in targeting enzymes or receptors where trifluoromethyl and methoxy/ethoxy substituents enhance binding affinity and metabolic stability .

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O5/c1-3-36-24-15-17(8-13-23(24)37-26(34)18-9-11-20(35-2)12-10-18)14-19(16-31)25(33)32-22-7-5-4-6-21(22)27(28,29)30/h4-15H,3H2,1-2H3,(H,32,33)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSRPVFKMGOMGF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s trifluoromethyl group is known to enhance its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the evidence lacks direct data on the target compound, comparisons can be inferred from structurally related molecules in patent EP 4 374 877 A2 and synthetic methodologies. Key points of comparison include:

Substituent Effects on Bioactivity

Trifluoromethyl Groups: The trifluoromethyl (CF₃) group in the aniline moiety is critical for hydrophobic interactions in enzyme binding pockets. Analogous compounds with CF₃ substitutions (e.g., 1-[[[...]trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl] derivatives) demonstrate enhanced potency against kinases compared to non-fluorinated analogs . Example: Methyl 1-[[[...]trifluoromethyl)pyrimidin-4-yl]anilino]cyclobutane-1-carboxylate () shows an LCMS m/z of 414 [M+H]+ and HPLC retention time of 0.65 minutes, suggesting moderate polarity and stability.

Methoxy/Ethoxy Phenyl Groups :

  • The 4-methoxybenzoate and 2-ethoxyphenyl groups likely improve solubility and bioavailability. Similar compounds with methoxy substituents exhibit reduced plasma protein binding, as seen in analogs from EP 4 374 877 A2 .

Data Table: Hypothetical Comparison Based on Patent Analogues

Property Target Compound (Hypothetical) Patent Compound (EP 4 374 877 A2)
Molecular Weight (g/mol) ~550 (estimated) 414 (LCMS m/z [M+H]+)
HPLC Retention Time Not available 0.65 minutes (SQD-TFA05 method)
Key Functional Groups Cyano, CF₃, methoxybenzoate CF₃, morpholine, pyrimidinyl
Likely Solubility Low (due to aromaticity) Moderate (polar substituents)

Biological Activity

4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, highlighting its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C25H19F3N2O5S
Molecular Weight 516.5 g/mol
IUPAC Name [2-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-6-methoxyphenyl] 4-methylbenzenesulfonate
InChI Key OEKUYGZCNBHQOP-NBVRZTHBSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of Propenyl Intermediate : Reaction of an aldehyde with a cyanoacetate derivative.
  • Introduction of Trifluoromethyl Group : Nucleophilic substitution using trifluoromethylating agents.
  • Coupling with Aniline Derivative : Formation of the desired product through coupling reactions.
  • Esterification : Final step involving the esterification of the phenolic group with benzenesulfonyl chloride.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

Enzyme Inhibition

Studies show that derivatives containing trifluoromethyl groups can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds structurally similar to this compound have demonstrated IC50 values indicating moderate inhibition against these enzymes, which are relevant in Alzheimer's disease treatment .

Antimicrobial Properties

Investigations into related compounds suggest potential antimicrobial activities. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against bacterial strains.

Cytotoxicity

In vitro studies have shown that certain derivatives can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The structure-activity relationship indicates that modifications in the phenyl rings significantly influence cytotoxicity levels .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The trifluoromethyl group may facilitate stronger interactions with enzyme active sites through hydrogen bonding or halogen bonding, enhancing inhibitory effects on target enzymes .
  • Cellular Uptake : Increased lipophilicity from fluorinated groups may enhance cellular uptake, allowing for greater bioavailability and efficacy in biological systems.

Case Studies

Recent studies have focused on the biological evaluation of similar compounds:

  • Inhibition Studies : A series of derivatives were tested for their inhibitory effects on AChE and BChE, revealing IC50 values ranging from 5.4 μM to 24.3 μM depending on structural variations .
  • Cytotoxicity Assessment : Compounds with varying substituents showed differential cytotoxicity; those with electron-withdrawing groups exhibited enhanced activity against MCF-7 cells, suggesting potential for further development as anticancer agents.

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